molecular formula C10H11BrClFN2S B2371324 2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide CAS No. 1029633-02-0

2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide

Cat. No.: B2371324
CAS No.: 1029633-02-0
M. Wt: 325.62
InChI Key: FSZVRLHIXFWXAS-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a benzylthio group attached to an imidazole ring, with chlorine and fluorine substituents on the benzyl group. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4,5-dihydro-1H-imidazole in the presence of a base such as sodium hydride. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzylthioimidazole derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide
  • 2-(2-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide
  • 2-(2-bromobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide

Uniqueness

2-(2-chloro-6-fluorobenzylthio)-4,5-dihydro-1H-imidazole hydrobromide is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. This dual substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2S.BrH/c11-8-2-1-3-9(12)7(8)6-15-10-13-4-5-14-10;/h1-3H,4-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZVRLHIXFWXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=C(C=CC=C2Cl)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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